molecular formula C21H30ClNO2 B4923299 1-(4-tert-butylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride

1-(4-tert-butylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride

Cat. No. B4923299
M. Wt: 363.9 g/mol
InChI Key: QYTLLZJUFFWORZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-tert-butylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride, also known as CGP 12177, is a synthetic compound that has been widely used in scientific research for its ability to bind to beta-adrenergic receptors. It is a selective antagonist of the beta-2 adrenergic receptor subtype and has been extensively studied for its role in cardiovascular disease, asthma, and diabetes.

Mechanism of Action

1-(4-tert-butylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride 12177 acts as a selective antagonist of the beta-2 adrenergic receptor subtype. It binds to the receptor and prevents the activation of downstream signaling pathways that are involved in various physiological processes. 1-(4-tert-butylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride 12177 has been shown to inhibit the relaxation of smooth muscle in the airways, which is a hallmark of asthma. It has also been shown to decrease lipolysis in adipose tissue, which is important for the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
1-(4-tert-butylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride 12177 has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(4-tert-butylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride 12177 can inhibit the activation of adenylyl cyclase, which is involved in the production of cyclic AMP (cAMP). This is important for the regulation of various physiological processes, including smooth muscle relaxation, insulin secretion, and lipolysis. 1-(4-tert-butylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride 12177 has also been shown to inhibit the activation of protein kinase A (PKA), which is downstream of cAMP and is involved in the regulation of various physiological processes.

Advantages and Limitations for Lab Experiments

1-(4-tert-butylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride 12177 has several advantages for lab experiments. It is a selective antagonist of the beta-2 adrenergic receptor subtype, which allows for the investigation of specific physiological processes. It is also available in hydrochloride salt form, which is water-soluble and can be easily administered to cells and animals. However, 1-(4-tert-butylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride 12177 has some limitations for lab experiments. It has a short half-life in vivo, which can limit its effectiveness in long-term studies. It also has some off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for the use of 1-(4-tert-butylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride 12177 in scientific research. One area of interest is the investigation of the role of beta-2 adrenergic receptors in metabolic diseases, such as diabetes and obesity. 1-(4-tert-butylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride 12177 has been shown to inhibit lipolysis in adipose tissue, which is important for the regulation of glucose and lipid metabolism. Another area of interest is the development of more selective beta-2 adrenergic receptor antagonists that can be used in long-term studies. Finally, the use of 1-(4-tert-butylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride 12177 in combination with other drugs or therapies may provide new insights into the treatment of various diseases.

Synthesis Methods

1-(4-tert-butylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride 12177 can be synthesized through a multi-step process that involves the reaction of 4-tert-butylphenol with 1-bromo-2-propanol to form 1-(4-tert-butylphenoxy)-2-propanol. This intermediate is then reacted with 1-phenylethylamine to produce 1-(4-tert-butylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol. The final step involves the addition of hydrochloric acid to produce the hydrochloride salt form of 1-(4-tert-butylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride 12177.

Scientific Research Applications

1-(4-tert-butylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride 12177 has been extensively used in scientific research for its ability to selectively bind to beta-2 adrenergic receptors. This receptor subtype is found in various tissues, including the lungs, heart, and adipose tissue. 1-(4-tert-butylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride 12177 has been used to study the role of beta-2 adrenergic receptors in cardiovascular disease, asthma, and diabetes. It has also been used to investigate the effects of beta-2 adrenergic receptor agonists and antagonists on various physiological processes.

properties

IUPAC Name

1-(4-tert-butylphenoxy)-3-(1-phenylethylamino)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2.ClH/c1-16(17-8-6-5-7-9-17)22-14-19(23)15-24-20-12-10-18(11-13-20)21(2,3)4;/h5-13,16,19,22-23H,14-15H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTLLZJUFFWORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC(COC2=CC=C(C=C2)C(C)(C)C)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Tert-butylphenoxy)-3-(1-phenylethylamino)propan-2-ol;hydrochloride

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